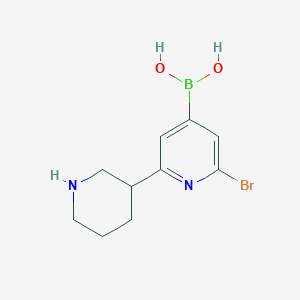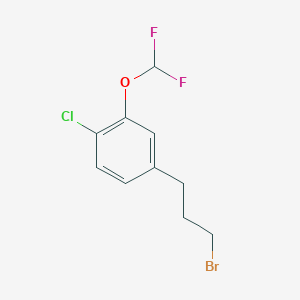
(2',6'-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile typically involves the reaction of 2’,6’-dichloro-5-fluoro-biphenyl with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of (2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile involves large-scale chemical reactors where the reactants are mixed and subjected to optimized conditions for maximum yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with altered functional groups.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl amines.
Aplicaciones Científicas De Investigación
(2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of biphenyl derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol
- 3-(2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acrylic acid
Uniqueness
(2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C14H8Cl2FN |
|---|---|
Peso molecular |
280.1 g/mol |
Nombre IUPAC |
2-[3-(2,6-dichlorophenyl)-5-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-12-2-1-3-13(16)14(12)10-6-9(4-5-18)7-11(17)8-10/h1-3,6-8H,4H2 |
Clave InChI |
VUAOENGWEWTFJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=CC(=CC(=C2)CC#N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















